molecular formula C9H13ClF3N3 B13466900 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride

Katalognummer: B13466900
Molekulargewicht: 255.67 g/mol
InChI-Schlüssel: LZOHOCBGMPCHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a piperidine moiety , a common feature in pharmaceuticals that can influence a molecule's basicity and bioavailability, with a 3-(trifluoromethyl)-1H-pyrazole ring . The trifluoromethyl (CF3) group is a critical pharmacophore in modern drug design; its high electronegativity and lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . Pyrazole-based structures are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities. They serve as core structures in the development of ligands for various therapeutic targets . As a versatile chemical building block , this compound is primarily used by researchers to synthesize novel, more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its structure makes it particularly valuable for probing biological pathways where similar piperidine and pyrazole-containing compounds have shown activity, such as in the development of enzyme inhibitors . Researchers can leverage this reagent to create targeted libraries for identifying new leads in various drug discovery campaigns.

Eigenschaften

Molekularformel

C9H13ClF3N3

Molekulargewicht

255.67 g/mol

IUPAC-Name

4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine;hydrochloride

InChI

InChI=1S/C9H12F3N3.ClH/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7;/h3,6-7,13H,1-2,4-5H2;1H

InChI-Schlüssel

LZOHOCBGMPCHSG-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1N2C=CC(=N2)C(F)(F)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and high-throughput screening can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Wirkmechanismus

The mechanism of action of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is structurally analogous to other piperidine-pyrazole derivatives and sulfonamide-containing molecules. Below is a detailed comparison with four related compounds:

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride (Target) C₉H₁₃ClF₃N₃ 274.20 Trifluoromethyl pyrazole, Piperidine HCl High lipophilicity, moderate solubility
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride C₉H₁₆ClN₃ 201.70 Methyl pyrazole, Piperidine HCl Lower molecular weight, higher polarity
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride C₁₁H₂₀ClN₃O₂S 293.81 Sulfonyl pyrazole, Piperidine HCl Increased polarity due to sulfonyl group
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide C₁₇H₁₄F₃N₃O₂S 381.38 Trifluoromethyl pyrazole, Sulfonamide Enhanced solubility, bulky aromatic group

Biologische Aktivität

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClF₃N₃
  • Molecular Weight : 255.67 g/mol
  • CAS Number : 2901082-20-8

The molecular structure includes a piperidine ring substituted with a pyrazole moiety containing a trifluoromethyl group, which is pivotal for its biological activity.

The biological activity of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Compounds with trifluoromethyl groups have shown enhanced potency in inhibiting enzymes such as monoamine oxidase, which is crucial for neurotransmitter metabolism .
  • Modulation of Receptors : This compound may act as an allosteric modulator at metabotropic glutamate receptors (mGluR5), which are involved in several CNS disorders .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of pyrazole derivatives. For instance, compounds similar to 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride have demonstrated significant cytotoxic effects against various cancer cell lines, attributed to their ability to inhibit critical signaling pathways involved in tumor growth .

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX) and reducing pro-inflammatory cytokine production. This suggests that 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride could be explored for pain management and inflammatory conditions .

Antibacterial Properties

Pyrazole derivatives have also shown antibacterial activity against a range of pathogens. The presence of the trifluoromethyl group enhances the lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains .

Case Studies and Research Findings

StudyFindings
O'Brien et al. (2003)Identified compounds that act as positive allosteric modulators of mGluR5, suggesting potential for treating CNS disorders .
MDPI Review (2022)Discussed the significance of trifluoromethyl groups in enhancing drug potency; compounds showed improved inhibition of serotonin uptake .
ResearchGate Publication (2015)Investigated pyrazole derivatives as antitumor agents, highlighting their ability to induce apoptosis in cancer cells .

Q & A

Q. What are the established synthetic routes for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves coupling a trifluoromethylpyrazole moiety to a piperidine scaffold. Key steps include:

  • Nucleophilic substitution : Reacting 3-(trifluoromethyl)-1H-pyrazole with a piperidine derivative (e.g., 4-chloropiperidine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to improve stability and solubility . Critical parameters include reaction temperature (60–80°C), solvent choice (DMF or acetonitrile for solubility), and purification via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires:

  • X-ray crystallography : Resolve the 3D conformation and hydrogen-bonding patterns (e.g., intramolecular C–H···N interactions) .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for piperidine (δ ~2.5–3.5 ppm) and pyrazole (δ ~6.5–7.5 ppm) protons .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 264.1 for C₁₀H₁₂F₃N₃·HCl) .

Q. What strategies are recommended to enhance the aqueous solubility of this compound for in vitro assays?

  • Salt formation : Hydrochloride salts improve solubility in polar solvents (e.g., water or PBS) .
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based formulations to maintain bioactivity while avoiding precipitation .

Q. What in vitro biological screening approaches are appropriate for initial evaluation of this compound?

  • Enzyme inhibition assays : Test activity against kinases or GPCRs using fluorescence-based or radiometric methods .
  • Receptor binding studies : Employ competitive binding assays with labeled ligands (e.g., [³H]-ligands for serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve conflicting data on bioactivity between different synthetic batches?

Contradictions may arise from:

  • Polymorphism : Analyze crystalline forms via PXRD or DSC to identify variations impacting solubility or receptor binding .
  • Impurities : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials) and optimize purification protocols .
  • Batch-specific degradation : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. What computational methods are effective for predicting target engagement and optimizing derivatives?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., serotonin 5-HT₆) .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl position) with bioactivity data from analogs .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Reaction exotherms : Implement controlled heating/cooling systems to prevent runaway reactions during large-scale coupling .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Introduce substituents at the pyrazole 4-position or piperidine nitrogen to assess steric/electronic effects .
  • Bioisosteric replacements : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to modulate lipophilicity .
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) and BBB permeability (PAMPA assay) .

Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential skin/eye irritation .
  • Validation : Cross-reference PubChem CID data (e.g., CID 129742406) for spectral comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.